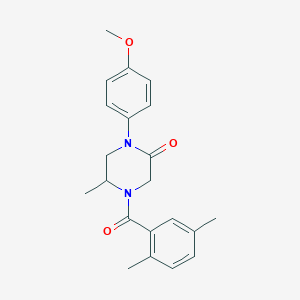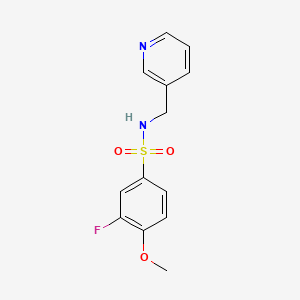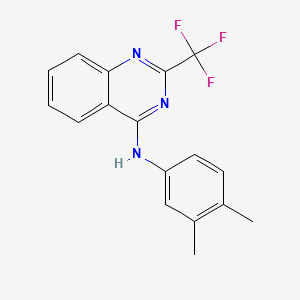
4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone often involves multistep chemical reactions, starting with basic piperazine structures and introducing various functional groups through reactions such as cyclocondensation, alkylation, and amide formation. Techniques such as the use of catalysts in ethanol and the cyclocondensation reaction of diacetyl, aromatic aldehyde, piperazine, and ammonium acetate have been employed to achieve desired derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014; Zhang, Wen, Tang, & Li, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone is characterized by specific intramolecular interactions such as hydrogen bonding and C—H⋯π interactions. Crystallography studies reveal that such molecules may exhibit various conformations depending on their specific substituents and functional groups, influencing their molecular geometry and packing in the crystal lattice (Wang, Chen, Pu, & Wang, 2004; Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone derivatives often explore the reactivity of the piperazine ring and attached functional groups. These reactions can include nucleophilic substitutions, cycloadditions, and the formation of Schiff bases, leading to a wide range of chemical properties and potential biological activities (Mekky & Sanad, 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are influenced by the compound's molecular structure, particularly the nature and position of substituents on the piperazine ring and the presence of functional groups such as methoxy and methyl groups (Zhang, Wen, Tang, & Li, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular conformation. Studies on related compounds have shown a range of activities, from antimicrobial to potential receptor antagonism, indicating the versatility and potential applications of 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone derivatives in various fields (Rajkumar, Kamaraj, & Krishnasamy, 2014; Mekky & Sanad, 2020).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimicrobial Activities : Novel triazole derivatives, including structures similar to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone, have been synthesized and shown to possess antimicrobial activities against various microorganisms. This research demonstrates the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).
Derivatives as Anti-Inflammatory and Analgesic Agents : Novel derivatives derived from natural compounds visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities. These findings highlight the chemical versatility and therapeutic potential of compounds structurally related to 4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone in treating inflammation and pain (Abu‐Hashem et al., 2020).
Biological Evaluation and Pharmacological Activities
Bacterial Biofilm and MurB Inhibitors : A study introduced bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, exhibiting potent antibacterial efficacies and inhibitory activities against bacterial biofilms and the MurB enzyme. These results demonstrate the compound's potential application in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Environment-sensitive Fluorescent Ligands : Compounds with 1-arylpiperazine structure, akin to the compound of interest, have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. This research opens avenues for visualizing and studying receptor distribution and dynamics in biological systems (Lacivita et al., 2009).
properties
IUPAC Name |
4-(2,5-dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-5-6-15(2)19(11-14)21(25)22-13-20(24)23(12-16(22)3)17-7-9-18(26-4)10-8-17/h5-11,16H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVFTZUIBUBEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylbenzoyl)-1-(4-methoxyphenyl)-5-methyl-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)


![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)
![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)
![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)